3-(2-methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-7-3-2-6-16(17)21-19(23)22-18(14-8-11-25-12-9-14)15-5-4-10-20-13-15/h2-7,10,13-14,18H,8-9,11-12H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJAYOXCFXVMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC(C2CCOCC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature to moderate temperatures . The stability of the urea linkage under various conditions, including acidic, alkaline, and aqueous environments, is an additional advantage .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.
Substitution: The urea linkage allows for nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinones, amines, alcohols, and substituted ureas. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
3-(2-methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(2-methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea exerts its effects involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the urea linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(2-methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea with two urea-based analogs from the literature ( and ):
Table 1: Structural and Functional Comparison
Key Observations
Substituent Diversity: The target compound lacks the azetidinone ring present in 4i (), which is critical for β-lactam-associated bioactivity (e.g., antiproliferative effects). Instead, its pyridin-3-yl-oxan-4-yl group may enhance membrane permeability due to the oxane’s lipophilic nature .
Biological Activity :
- 4i () demonstrates potent antiproliferative effects, likely due to its β-lactam ring and fluorophenyl group, which are absent in the target compound. The latter’s pyridine-oxane hybrid may instead modulate kinase targets (e.g., JAK/STAT pathways), though experimental validation is needed.
- The methoxy group in the target compound’s phenyl ring is a common pharmacophore in kinase inhibitors (e.g., imatinib analogs), suggesting possible tyrosine kinase inhibition .
Synthetic Complexity :
- Compound 9 () requires multistep protection/deprotection strategies for its thioglycoside and sugar moieties, whereas the target compound’s synthesis likely involves simpler urea-forming reactions (e.g., isocyanate coupling).
Biological Activity
The compound 3-(2-methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea is a urea derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features:
- Functional Groups : Contains a methoxy group, urea linkage, and pyridine moiety.
- Molecular Weight : Approximately 274.32 g/mol.
Antitumor Activity
Research has indicated that urea derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: Antitumor Efficacy
In a study evaluating various urea derivatives, one compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 µM against multiple cancer cell lines, including:
The proposed mechanism of action for urea derivatives involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, certain compounds have been shown to inhibit Glycogen Synthase Kinase 3 (GSK-3) activity, which is crucial for cell cycle regulation.
Inhibition of GSK-3
One derivative exhibited an IC50 value of 140 nM for GSK-3β inhibition, demonstrating more than a two-fold increase in activity compared to standard references .
Antimicrobial Activity
In addition to antitumor properties, some studies have reported antimicrobial effects. Urea derivatives have been evaluated for their ability to combat pathogenic bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Urea Derivative A | 0.03–0.06 | Staphylococcus aureus |
| Urea Derivative B | 0.06–0.12 | Streptococcus pyogenes |
| Urea Derivative C | 0.25–1 | Haemophilus influenzae |
These findings suggest that the compound may possess broad-spectrum antibacterial properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications in the chemical structure can significantly influence potency and selectivity.
Key Insights:
- Methoxy Substitution : The presence of methoxy groups has been linked to enhanced lipophilicity and improved cellular uptake.
- Pyridine Moiety : The pyridine ring contributes to the compound's ability to interact with various biological targets, enhancing its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
